1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid, also known as AF-DX 384, is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M2 (mAChR M2). It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 acts as a competitive antagonist of the mAChR M2 by binding to the receptor and inhibiting the action of acetylcholine. This leads to a decrease in the parasympathetic tone and an increase in sympathetic tone, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound 384 has been shown to have several biochemical and physiological effects, including the inhibition of bronchoconstriction, the reduction of airway hyperresponsiveness, and the prevention of cardiac arrhythmias. It has also been shown to have anti-inflammatory properties and to modulate the release of neurotransmitters in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 is a highly selective antagonist of the mAChR M2, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and selectivity may also limit its use in certain experiments, and it may not be suitable for studying the effects of other muscarinic receptor subtypes.
Orientations Futures
There are several future directions for the research of 1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384. One area of interest is the development of more potent and selective mAChR M2 antagonists for the treatment of diseases such as COPD and asthma. Another area of interest is the study of the role of mAChR M2 in the central nervous system and its potential therapeutic applications in neurological disorders. Additionally, the use of this compound 384 in combination with other drugs may provide new insights into the treatment of various diseases.
Méthodes De Synthèse
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 is synthesized through a multi-step process that involves the reaction of 2-amino-4-fluorobenzoyl chloride with difluoromethylpyrazole in the presence of a base. The resulting intermediate is then treated with a carboxylic acid to yield the final product.
Applications De Recherche Scientifique
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 has been widely used in scientific research to study the role of mAChR M2 in various physiological and pathological processes. It has been shown to be effective in the treatment of several diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cardiac arrhythmias.
Propriétés
IUPAC Name |
1-(2-amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-5-1-2-8(7(15)3-5)17-4-6(11(18)19)9(16-17)10(13)14/h1-4,10H,15H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJXKGBDIYCMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=C(C(=N2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.